molecular formula C9H10N2O3S B181977 Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 32084-53-0

Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B181977
CAS No.: 32084-53-0
M. Wt: 226.25 g/mol
InChI Key: HYGPOYRIGOMNSV-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • Position 2: A benzylidene substituent (e.g., fluorobenzylidene, trimethoxybenzylidene).
  • Position 5: An aryl or substituted aryl group (e.g., phenyl, 4-bromophenyl).
  • Position 6: An ethyl ester moiety critical for bioactivity and solubility.
    This scaffold is synthesized via cyclization reactions involving thiourea derivatives, aldehydes, and chloroacetic acid under reflux conditions . The compound and its analogs exhibit diverse pharmacological properties, including antimicrobial and antitumor activities .

Properties

IUPAC Name

ethyl 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-14-8(13)6-5-10-9-11(7(6)12)3-4-15-9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGPOYRIGOMNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)CCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348963
Record name Ethyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32084-53-0
Record name Ethyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biginelli Condensation and Cyclization

The classical route involves a Biginelli reaction followed by cyclization. Ethyl acetoacetate reacts with substituted benzaldehydes (e.g., 2,4-dimethoxybenzaldehyde) and thiourea in the presence of zinc chloride and glacial acetic acid at 80°C for 4 hours to form tetrahydropyrimidine intermediates. For example, ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate is synthesized in 85% yield. Subsequent treatment with chloroacetonitrile in N,N-dimethylformamide under reflux for 10 hours facilitates cyclization to the thiazolo[3,2-a]pyrimidine core, yielding 70% of the target compound.

Key Reagents and Conditions

  • Catalysts : Zinc chloride (2 mol%)

  • Solvents : Glacial acetic acid, N,N-dimethylformamide

  • Temperature : 80°C (condensation), reflux (cyclization)

  • Reaction Time : 4 hours (condensation), 10 hours (cyclization)

Aldehyde-Mediated Knoevenagel Condensation

Arylaldehydes participate in Knoevenagel condensations with thiazolo[3,2-a]pyrimidine precursors. For instance, reacting pyrimidine derivative 1 (0.34 g, 1 mmol) with substituted benzaldehydes (1 mmol) in acetic anhydride and sodium acetate at reflux for 6 hours yields 2-benzylidene derivatives (e.g., 3b-d ) with 70–80% efficiency. This step introduces aromatic diversity at the C2 position while maintaining the core structure.

Ultrasound-Assisted One-Step Synthesis

Solvent- and Catalyst-Free Protocol

A breakthrough method employs ultrasound probe irradiation to accelerate the three-component reaction of 2-aminothiazole, ethyl acetoacetate, and benzaldehydes under solvent-free conditions. At 51 W power and 10-minute irradiation, thiazolo[3,2-a]pyrimidine-6-carboxylates form in 70–90% yields. This approach eliminates the need for toxic solvents and reduces reaction times from hours to minutes.

Optimization Study

  • Power : 51 W (optimal for maximal yield)

  • Time : 10 minutes (plateau yield achieved)

  • Yield Range : 70–90% across 11 derivatives

Table 1. Comparative Yields Under Ultrasound Irradiation vs. Conventional Methods

MethodTimeYield (%)
Ultrasound probe10 min90
Conventional heating5 h50
Ultrasound bath30 min<10

Mechanistic Advantages

Ultrasound cavitation generates localized high-energy microenvironments, enhancing molecular collisions and reaction rates. The absence of solvents increases reactant concentrations, further driving efficiency. This method is superior for synthesizing electron-deficient or sterically hindered derivatives that struggle under thermal conditions.

Modified Biginelli Routes for Functionalized Derivatives

Biphenyl Incorporation via Suzuki Coupling

Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives bearing biphenyl groups are synthesized via Suzuki-Miyaura cross-coupling. 3-Bromobenzoic acid reacts with 4-formylphenylboronic acid using bis(triphenylphosphine)palladium(II) chloride to form biaryl aldehydes, which undergo Biginelli condensation with ethyl acetoacetate and thiourea. Subsequent cyclization with chloroacetic acid yields biphenyl-substituted analogs in 83–88% yields.

Critical Parameters

  • Catalyst : Pd(PPh₃)₂Cl₂

  • Coupling Temperature : 80°C

  • Cyclization Agent : Chloroacetic acid

Triazolyl Modifications via Click Chemistry

Propargyl ether derivatives of thiazolo[3,2-a]pyrimidine undergo [3+2]-cycloaddition with azidomethylbenzonitrile under click chemistry conditions. Copper(I) catalysis in tert-butanol/water at 50°C for 12 hours introduces triazolyl moieties, yielding hybrid structures with 83% efficiency. This method expands the compound’s utility in drug discovery.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Traditional multi-step synthesis offers structural versatility but suffers from prolonged reaction times (14–16 hours) and moderate yields (70–85%).

  • Ultrasassisted one-step synthesis achieves higher yields (90%) in minutes, making it industrially viable for large-scale production.

  • Hybrid approaches (e.g., Suzuki coupling) enable complex substitutions but require expensive palladium catalysts.

Environmental and Economic Considerations

Solvent-free ultrasound methods reduce waste generation and energy consumption, aligning with green chemistry principles. In contrast, traditional routes rely on stoichiometric acids (e.g., glacial acetic acid), necessitating neutralization and disposal .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The thiazole and pyrimidine rings can interact with biological macromolecules, potentially inhibiting enzymes or interfering with DNA replication. The exact pathways and molecular targets are still under investigation, but its structural similarity to purine suggests it may bind to purine-binding proteins .

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

  • Ring Conformation : The thiazolopyrimidine core adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity .
  • Dihedral Angles : Substituents influence dihedral angles between the thiazolopyrimidine ring and aryl groups. For example:
    • 80.94° with phenyl in 2,4,6-trimethoxybenzylidene derivative .
    • Smaller angles observed with electron-rich substituents (e.g., methoxy groups) enhance π-π stacking .
  • Hydrogen Bonding : C—H···O interactions drive crystal packing, stabilizing supramolecular assemblies .

Table 2: Crystallographic Data

Compound Dihedral Angle (°) Hydrogen Bonding Pattern Crystal System Reference
2,4,6-Trimethoxybenzylidene derivative 80.94 C—H···O chains along c-axis Monoclinic
4-Bromophenyl derivative Not reported π-halogen interactions Orthorhombic

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., F, NO₂): Enhance metabolic stability and cytotoxicity . Electron-Donating Groups (e.g., OCH₃): Improve solubility but may reduce membrane permeability .

Structural Rigidity : The flattened boat conformation and hydrogen bonding are conserved across derivatives, critical for target binding .

SAR Insights : Position 2 modifications dominate pharmacological outcomes, while position 5 aryl groups modulate electronic properties.

Biological Activity

Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

This compound is characterized by its thiazolo[3,2-a]pyrimidine core structure, which is known for its potential in various therapeutic applications. The molecular formula is C9H10N2O3SC_9H_{10}N_2O_3S, and it features functional groups that contribute to its biological activity.

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives, including this compound, have demonstrated significant antitumor properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50_{50} values ranging from 1.96 µM to 22.73 µM depending on the specific derivative and structural modifications made .

Antibacterial Activity

The compound exhibits notable antibacterial effects against a spectrum of pathogens. Research has shown that derivatives of thiazolo[3,2-a]pyrimidine can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anti-inflammatory Effects

This compound has also been reported to possess anti-inflammatory properties. It modulates inflammatory cytokines and reduces the production of nitric oxide in macrophages, indicating its potential use in treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It has been identified as a positive allosteric modulator for certain receptors like NMDA receptors.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis .

Study on Antitumor Activity

A study conducted on MCF-7 cells demonstrated that this compound significantly reduced cell viability with an IC50_{50} value of approximately 1.96 µM. The study further indicated that the compound induced apoptosis through the intrinsic pathway involving caspase activation .

Antibacterial Evaluation

In vitro assays revealed that derivatives exhibited effective antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 0.5 µg/mL to 8 µg/mL depending on the specific structure . These findings support the potential application of this compound in developing new antibacterial agents.

Comparative Analysis with Similar Compounds

CompoundStructureAntitumor Activity (IC50_{50})Antibacterial Activity (MIC)
Ethyl 5-oxo...Thiazolo[3,2-a]pyrimidine1.96 µM (MCF-7)0.5 - 8 µg/mL
N-cycloheptyl...Thiazolo[3,2-a]pyrimidine22.73 µM (HepG2)Not specified
Other derivativesVariesHigher IC50_{50} values reportedSimilar MIC range

Q & A

Q. What are the common synthetic routes for Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation reactions. For example, reacting ethyl 6-(substituted phenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate with dimethyl acetylenedicarboxylate (DMAD) in methanol under reflux forms the thiazolo[3,2-a]pyrimidine core via thiol-ene click chemistry . Alternatively, the Biginelli reaction using aldehydes, ethyl acetoacetate, and thiourea derivatives assembles the fused pyrimidine-thiazole system, with microwave-assisted conditions improving yields to >75% .

Q. How is X-ray crystallography applied to determine the molecular structure of thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) employs diffractometers (e.g., Bruker SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å). Data collected at 173 K minimizes thermal motion. Structure solution via direct methods (SHELXS) and refinement with SHELXL (anisotropic displacement for non-H atoms; H-atoms placed geometrically) reveal key features like thiazole ring planarity (mean deviation <0.02 Å) and dihydropyrimidine conformation (flattened boat or half-chair) .

Q. What biological activities are associated with thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer: These derivatives exhibit antimicrobial and anticancer activities due to interactions with DNA or enzymes like dihydrofolate reductase. For instance, (Z)-2-(2-fluorobenzylidene) derivatives show enhanced bioactivity via extended π-conjugation, facilitating intercalation or hydrogen bonding with target proteins. Activity is validated through MTT assays (IC50 values: 5–20 µM) and molecular docking (Glide score: −8.2 kcal/mol) .

Advanced Questions

Q. How can conformational analysis of the dihydropyrimidine ring inform the design of novel derivatives?

Methodological Answer: SCXRD reveals dihydropyrimidine rings adopt flattened boat (e.g., in C27H28N2O7S, torsion angle C5-N2-C3-O1 = 176.8°) or half-chair conformations (e.g., C19H17ClN2O5S). Conformational flexibility impacts solubility and binding affinity. Substituents at position 5 (e.g., 4-chlorophenyl) enforce planarity, improving crystallinity (R1 <0.05) and bioavailability (logP ~3.2) .

Q. What strategies resolve data contradictions between theoretical and experimental electronic properties?

Methodological Answer: Discrepancies in UV-Vis spectra (e.g., λmax = 320 nm vs. TD-DFT-predicted 305 nm) arise from solvent effects. Recalculate using the polarizable continuum model (PCM) with methanol as solvent, reducing error to <5 nm. For NMR, compare experimental 1^1JCH_{CH} coupling constants (e.g., 160 Hz) with DFT-optimized geometries (B3LYP/6-311+G(d,p)) .

Q. How do substituents on the benzylidene group influence π-π stacking and crystal packing?

Methodological Answer: Electron-withdrawing groups (e.g., -F in C20H17FN2O3S) increase π-acidity, reducing centroid-centroid distances to 3.66 Å. Bulky substituents (3,4,5-trimethoxy) reduce stacking but enhance C-H···O interactions (d = 2.85 Å). Hirshfeld surface analysis quantifies contact contributions (e.g., O···H contacts increase from 8% to 12% with methoxy groups) .

Q. What are the best practices for refining crystal structures using SHELXL?

Methodological Answer: (1) Apply TWIN/BASF commands for twinned crystals (common in monoclinic systems). (2) Use ISOR/SADI restraints for disordered moieties (e.g., rotating methoxy groups). (3) Refine H-atoms with HFIX 43 for methyl groups. (4) Validate with R1/wR2 convergence (<0.05 difference). Example: C25H24N2O3S refinement (R1 = 0.0543) used 4232 reflections and 281 parameters .

Q. How does hydrogen bonding network analysis predict crystal morphology?

Methodological Answer: Graph set theory classifies H-bond motifs (e.g., D(2) for N-H···O bonds). In C27H28N2O7S, infinite C(6) chains along the a-axis correlate with needle-like morphology (BFDH model). Dominant interactions along one axis (e.g., π-stacking in C20H17FN2O3S) reduce aspect ratio to 1:5 .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: Cross-validate NMR with SCXRD. For unexpected 13^{13}C shifts (e.g., C=O at 165 ppm vs. 170 ppm), check for ring current effects in the thiazole moiety. Variable-temperature NMR (25–80°C) identifies keto-enol tautomerism if IR stretches (1700–1750 cm⁻¹) conflict with X-ray geometry .

Q. What methodologies optimize reaction conditions for high-yield synthesis?

Methodological Answer: Design of Experiments (DoE) evaluates solvent polarity (DMF vs. methanol), temperature (60–100°C), and catalyst (ZnCl2 vs. piperidine). For C19H17ClN2O5S, optimal yield (82%) is achieved at 70°C in methanol with 1.2 eq DMAD. Monitor via TLC (hexane:EtOAc 3:1) and isolate by recrystallization (ethanol, 78% recovery) .

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